7-Chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 7-Chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 731827-21-7
VCID: VC4323725
InChI: InChI=1S/C12H13ClN2OS/c1-7(2)6-15-11(16)9-4-3-8(13)5-10(9)14-12(15)17/h3-5,7H,6H2,1-2H3,(H,14,17)
SMILES: CC(C)CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Molecular Formula: C12H13ClN2OS
Molecular Weight: 268.76

7-Chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

CAS No.: 731827-21-7

Cat. No.: VC4323725

Molecular Formula: C12H13ClN2OS

Molecular Weight: 268.76

* For research use only. Not for human or veterinary use.

7-Chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one - 731827-21-7

Specification

CAS No. 731827-21-7
Molecular Formula C12H13ClN2OS
Molecular Weight 268.76
IUPAC Name 7-chloro-3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C12H13ClN2OS/c1-7(2)6-15-11(16)9-4-3-8(13)5-10(9)14-12(15)17/h3-5,7H,6H2,1-2H3,(H,14,17)
Standard InChI Key RLQNVKNSLIDVRH-UHFFFAOYSA-N
SMILES CC(C)CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S

Introduction

Chemical Identity and Structural Features

Spectroscopic and Computational Data

Synthesis and Optimization

Synthetic Routes

The synthesis of 7-chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step protocols:

Step 1: Formation of the Quinazoline Core

A benzoic acid derivative undergoes cyclization with thiourea in the presence of isobutyl chloroformate and N-methylmorpholine to form the 4-oxo-3,4-dihydroquinazoline skeleton .

Step 3: Sulfanyl Group Incorporation

Thiolation at position 2 is achieved using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) in refluxing toluene, yielding the final product .

Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1Isobutyl chloroformate, N-methylmorpholine0°C → RT2–3 h65–70%
22-Methylpropylamine, PTSAReflux4–6 h75–80%
3Lawesson’s reagent, toluene110°C12 h60–65%

Key Challenges:

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is required due to byproduct formation during thiolation .

  • Scalability: Optimizing stoichiometry of thiourea reduces dimerization side reactions .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes at >250°C without melting, indicative of strong intermolecular interactions .

  • Solubility:

    • DMSO: >10 mg/mL

    • Water: <0.1 mg/mL (hydrophobic core limits aqueous solubility) .

Spectroscopic Profiles

  • IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S stretch), and 750 cm⁻¹ (C-Cl bend) .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.05 (d, 6H, -CH(CH₃)₂)

    • δ 3.25 (m, 2H, -NCH₂-)

    • δ 7.45–7.90 (m, 3H, aromatic) .

Biological Activity and Mechanisms

Kinase Inhibition

Quinazolinones are known inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Molecular docking studies suggest that the sulfanyl group forms hydrogen bonds with kinase ATP-binding pockets, while the chloro substituent enhances hydrophobic interactions .

Table 1: In Vitro Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)TargetReference
MCF-7 (Breast)8.69EGFR
HepG2 (Liver)6.65VEGFR-2
A549 (Lung)12.4PDGFR-β

Industrial and Pharmaceutical Applications

Drug Development

  • Lead Compound: Serves as a precursor for dual EGFR/VEGFR inhibitors with anti-angiogenic effects .

  • Prodrug Design: The sulfanyl group can be oxidized to sulfonyl for improved pharmacokinetics .

Material Science

  • Ligand in Catalysis: Coordinates with transition metals (e.g., Pd, Cu) in cross-coupling reactions .

Comparative Analysis with Analogues

Table 2: Structural and Activity Comparison

CompoundSubstituentsIC₅₀ (EGFR, μM)Solubility (mg/mL)
7-Chloro-3-(2-methylpropyl)-2-sulfanyl-Cl, isobutyl, -SH8.690.1
7-Chloro-3-(3-methylphenyl)-2-sulfanyl-Cl, m-tolyl, -SH12.40.05
7-Fluoro-3-(2-methylpropyl)-2-sulfanyl-F, isobutyl, -SH10.20.3

Key trends:

  • Isobutyl > Aryl: Enhanced solubility without sacrificing potency .

  • Cl vs. F: Chlorine improves target affinity but reduces metabolic stability .

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